Crotonophenone

Description

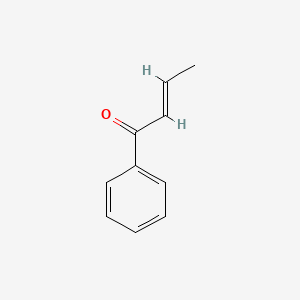

Crotonophenone (CAS: 495-41-0), systematically named (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. Its structure features a conjugated enone system (C=C–C=O) attached to a phenyl group, making it a versatile electrophile in organic synthesis . This compound is widely used in Michael addition reactions, where its α,β-unsaturated carbonyl group reacts with nucleophiles like indoles under catalytic conditions .

Key properties:

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-phenylbut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJZJBCWPIOHHN-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189392 | |

| Record name | Phenyl propenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-41-0, 35845-66-0 | |

| Record name | 2-Buten-1-one, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl propenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035845660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crotonophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Buten-1-one, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl propenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1-Phenyl-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL PROPENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8003HHM9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Crotonophenone can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. The reaction typically proceeds as follows:

Reactants: Acetophenone and crotonaldehyde.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar aldol condensation reactions but on a larger scale. The process involves continuous stirring and controlled addition of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Michael Addition Reactions

Crotonophenone participates in Michael additions, particularly with indole derivatives, under halogen-bond (XB) catalysis. For example, the reaction with 1-methylindole (8) yields β-indole ketone (10) with high efficiency when catalyzed by bidentate iodine(III)-based XB donors .

Experimental Data :

| Catalyst Loading (mol%) | Conversion (%) | Time (h) |

|---|---|---|

| 10 | 100 | 9 |

| 1 | 62 | 12 |

Monodentate iodolium catalysts (e.g., 3 , 4 , 5 ) showed no activity even at 20 mol% loading, highlighting the necessity of bidentate XB donors for effective activation .

Chalcone Formation via Nucleophilic Attack

This compound reacts with nucleophiles (e.g., enolates, amines) to form chalcones, which are pivotal in medicinal chemistry. The mechanism involves:

-

Nucleophilic attack at the electrophilic β-carbon.

-

Proton transfer and dehydration to form the α,β-unsaturated chalcone .

Example Reaction :

Conditions : Microwave irradiation (150°C, 20 min) in 1,4-dioxane .

Yield : Up to 85% for fluorinated benzophenones .

Reduction and Functional Group Transformations

-

Reduction : LiAlH reduces the carbonyl group to a secondary alcohol, though this reaction is less common due to competing conjugate reduction.

-

Grignard Addition : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols that dehydrate to alkenes under acidic conditions10.

Scientific Research Applications

Organic Synthesis

Intermediate for Complex Molecules

Crotonophenone is primarily recognized for its role as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of chalcone derivatives and analogs, which are significant in pharmaceutical and agricultural chemistry due to their biological activities.

- Chalcone Synthesis : The mechanism involves a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This reaction leads to the formation of chalcones through subsequent dehydration processes.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Aldol Condensation | Forms β-hydroxy ketones | This compound derivatives |

| Michael Addition | Reacts with nucleophiles | β-Substituted carbonyl compounds |

| Diels-Alder Reaction | Participates as a diene or dienophile | Cyclohexene derivatives |

Material Science

Photopolymer Applications

This compound has been investigated for its photopolymerization properties, making it suitable for applications in coatings and adhesives. Its ability to undergo polymerization upon UV light exposure allows for the development of high-performance materials.

- Case Study : Research has demonstrated that incorporating this compound into polymer systems enhances mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable coatings.

Medicinal Chemistry

Potential Antimicrobial Agent

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. These compounds show promise against various bacterial strains, making them candidates for new antibiotic development.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring could enhance efficacy.

Computational Chemistry

Catalysis Studies

This compound has also been explored as a substrate in computational studies focusing on catalysis. Research indicates that its structural properties can be optimized using halogen-bonding (XB) catalysts, which can activate the compound for further reactions.

Mechanism of Action

The mechanism of action of crotonophenone involves its interaction with various molecular targets. In catalytic reactions, this compound can act as an electrophile, facilitating the formation of carbon-carbon bonds. The carbonyl group in this compound is highly reactive, making it a key player in many organic transformations. The pathways involved often include nucleophilic addition or substitution reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Acetophenone (CAS: 98-86-2)

Structural differences :

Reactivity :

- For example, in the reaction between indole and trans-crotonophenone, acetophenone analogs showed <5% yield under similar catalytic conditions .

- Primarily used in Friedel-Crafts acylations and nucleophilic additions.

Chalcones (e.g., Benzalacetophenone)

Structural similarities :

- Both chalcones and this compound are α,β-unsaturated ketones.

- Chalcones have an additional aryl group instead of a methyl group in this compound.

Reactivity differences :

- Chalcones exhibit lower reactivity in organocatalytic Michael additions compared to this compound. For instance, tellurium-based catalysts achieved 87% yield with this compound but only ~60% with chalcones due to steric hindrance from the second aryl group .

Catalytic Performance in Michael Additions

Chalcogen Bonding Catalysts

This compound’s α,β-unsaturated carbonyl group interacts strongly with chalcogen bond donors (e.g., Te, Se). Key findings:

| Catalyst (5 mol%) | Yield of Product (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| 4 Te-BArF₄ | 64–87 | 24 | |

| 4 Se-BArF₄ | 13–33 | 24 | |

| H-BArF₄ (Brønsted acid) | <5 | 24 |

Halogen Bonding Catalysts

- N-Heterocyclic iodazolium salts (e.g., 1-Me-BArF₄) catalyze this compound-indole Michael additions with ~52% yield at 5 mol% loading, but enantioselectivity remains low (35–42% ee) .

- Comparatively, hydrogen-bonding catalysts (e.g., thioureas) show <20% yield under identical conditions .

Stereochemical and Electronic Effects

cis vs. trans Isomers

- The trans isomer of this compound is more reactive in Michael additions due to reduced steric hindrance between the phenyl and carbonyl groups. For example, cis-crotonophenone requires higher catalyst loadings (20 mol%) to achieve comparable yields .

Substituent Effects

- Electron-withdrawing groups (e.g., nitro) on the indole nucleophile enhance reaction rates with this compound, yielding products with 75% ee in asymmetric catalysis .

- This compound derivatives with extended conjugation (e.g., 4-nitrothis compound) show improved binding to catalysts (K = 4.0 M⁻¹) .

Biological Activity

Crotonophenone, a compound derived from the Croton genus of the Euphorbiaceae family, has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by its ketone functional group and a double bond in its structure. Its molecular formula is . The compound is often used as a building block in organic synthesis and has applications in various chemical reactions, including Michael additions.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study highlighted its effectiveness in inhibiting the proliferation of human breast cancer cells (MCF-7) and cervical cancer cells (HeLa) with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

Antifungal Activity

This compound has demonstrated antifungal activity , particularly against Candida species. In vitro studies showed that it inhibited the growth of Candida albicans, with effective concentrations leading to reduced hyphal formation, which is critical for its virulence.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . In a study evaluating the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Antioxidant Activity

This compound has been shown to possess antioxidant activity , scavenging free radicals effectively. This was measured using DPPH radical scavenging assays, where it exhibited comparable results to known antioxidants like quercetin.

Case Study 1: Anticancer Properties

A clinical trial investigated the use of this compound derivatives in treating patients with advanced-stage breast cancer. Results indicated a promising response rate, with several patients experiencing tumor regression after treatment with formulations containing this compound.

Case Study 2: Antifungal Efficacy

In another study focusing on dermatophyte infections, topical formulations containing this compound were applied to patients with tinea corporis. Significant improvement was observed within two weeks of treatment, highlighting its potential as an antifungal agent.

Conclusion and Future Directions

This compound's diverse biological activities underscore its potential as a therapeutic agent across various medical fields. Future research should focus on elucidating its mechanisms of action, optimizing formulations for enhanced bioavailability, and conducting further clinical trials to establish efficacy and safety profiles.

Q & A

Basic Research Questions

Synthesis and Characterization Q: What are the standard methods for synthesizing and characterizing Crotonophenone in laboratory settings? A:

- Synthesis: this compound (C₁₀H₁₀O) is commonly synthesized via Friedel-Crafts acylation , where benzoyl chloride reacts with propene derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative routes include ketone alkylation or cross-coupling reactions .

- Characterization:

- Spectroscopy: NMR (¹H/¹³C) confirms structure (e.g., α,β-unsaturated ketone peaks at ~6.5–7.5 ppm for protons and ~190 ppm for carbonyl carbon). IR identifies C=O stretching (~1680 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 146.19 (C₁₀H₁₀O⁺), with fragmentation patterns matching α,β-unsaturation .

- Purity: Assessed via GC-MS or HPLC (retention time comparison with standards) .

Stability and Storage Q: What factors influence this compound’s stability, and how should it be stored for experimental reproducibility? A:

- Stability Risks: Susceptible to photooxidation (due to α,β-unsaturated ketone structure) and moisture absorption (hygroscopicity).

- Storage:

- Use amber vials under inert gas (N₂/Ar) at 4°C to prevent degradation.

- Pre-dry solvents (e.g., molecular sieves) in reactions to avoid side products .

- Validation: Monitor stability via periodic NMR or TLC during long-term storage .

Common Reaction Pathways Q: What are the typical reactions involving this compound as a substrate? A:

- Organocatalytic Additions: this compound undergoes enantioselective phosphonylation with diphenyl phosphonate using thiourea-based catalysts (e.g., Catalyst 53, 92% ee). Reaction conditions: molecular sieves, 12–24 h at room temperature .

- Michael Additions: Acts as a Michael acceptor in conjugate additions with nucleophiles (e.g., malonates). Monitor stereoselectivity via chiral HPLC .

Advanced Research Questions

Enantioselectivity Optimization Q: How can enantioselectivity be enhanced in this compound-mediated asymmetric catalysis? A:

- Catalyst Screening: Test chiral catalysts (e.g., bifunctional thioureas, Cinchona alkaloids) for steric/electronic effects. Catalyst 53 showed robust enantioselectivity (86–92% ee) across substituted aromatic substrates .

- Solvent Effects: Polar aprotic solvents (e.g., CH₃CN) improve catalyst-substrate interactions.

- Kinetic Analysis: Use Eyring plots to correlate temperature with enantiomeric excess (ee) .

- Methodological Tip: Reuse catalysts ≤4 cycles to maintain yield (≥90%) and ee .

Resolving Data Contradictions Q: How should researchers address conflicting reports on reaction yields or selectivity with this compound? A:

- Reproducibility Checks: Replicate experiments using identical conditions (e.g., solvent purity, catalyst loading).

- Parameter Isolation: Systematically vary one factor (e.g., temperature, sieves) to identify outliers.

- Data Validation: Cross-reference with control experiments (e.g., catalyst-free reactions) to rule out side pathways .

- Case Study: Discrepancies in enantioselectivity (e.g., 80% vs. 92% ee) may stem from trace moisture—address via rigorous drying protocols .

Computational Modeling Q: What role do computational methods play in studying this compound’s reactivity? A:

- Transition-State Analysis: DFT calculations (e.g., B3LYP/6-31G*) model enantioselective pathways, identifying key non-covalent interactions (e.g., H-bonding in Catalyst 53) .

- Solvent Modeling: COSMO-RS simulations predict solvent effects on reaction barriers.

- Validation: Correlate computed ee with experimental HPLC data to refine force fields .

Methodological Guidelines

- Experimental Reproducibility: Follow Beilstein Journal of Organic Chemistry standards: detail catalyst preparation, reaction times, and purification steps in supplementary data .

- Data Reporting: Include raw spectral data (NMR, IR) and chromatograms for peer validation .

- Ethical Compliance: Adhere to safety protocols for handling hygroscopic/photoactive compounds (e.g., fume hoods, PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.